4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C7H14O3S It is characterized by the presence of a tetrahydrothiopyran ring with a hydroxyethyl group attached to it and two oxygen atoms bonded to the sulfur atom, forming a dioxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the tetrahydrothiopyran ring. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base to deprotonate the hydroxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the sulfur dioxide moiety play crucial roles in binding to active sites and modulating biological activity. The compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran 1,1-dioxide: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.
4-hydroxyethylthiopyran: Similar structure but without the dioxide functionality, affecting its reactivity and applications.
Uniqueness
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the hydroxyethyl group and the sulfur dioxide moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c8-4-1-7-2-5-11(9,10)6-3-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHAOWAKIVQQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782025-98-2 |
Source
|
Record name | 4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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